molecular formula C22H26N6O3 B1199349 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid

Cat. No.: B1199349
M. Wt: 422.5 g/mol
InChI Key: IRPJGGHUXQZOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid

InChI

InChI=1S/C19H20N6O.C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2H2,1H3,(H,4,5)

InChI Key

IRPJGGHUXQZOQW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4

Synonyms

imidocarb dipropionate
Imizol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidocarb dipropionate involves the reaction of imidazole derivatives with phenylurea compounds. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction. The final product is purified through crystallization or other purification techniques to obtain a sterile solution suitable for injection .

Industrial Production Methods

Industrial production of imidocarb dipropionate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure the production of high-purity imidocarb dipropionate. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Imidocarb dipropionate undergoes various chemical reactions, including:

    Oxidation: Imidocarb can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: Imidocarb can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions include various derivatives of imidocarb dipropionate, which may have different pharmacological properties and applications .

Scientific Research Applications

Imidocarb dipropionate has a wide range of scientific research applications, including:

Mechanism of Action

The exact mechanism of action of imidocarb dipropionate is not fully understood, but it is believed to interfere with the production and utilization of polyamines in protozoan parasites. It also prevents the entry of inositol into erythrocytes containing the parasite, leading to the death of the parasite . The compound acts directly on the parasite, causing alterations in the number and size of nuclei and the morphology of the cytoplasm .

Comparison with Similar Compounds

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